molecular formula C19H24N2O3S B4925820 N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide

Cat. No. B4925820
M. Wt: 360.5 g/mol
InChI Key: ZYXKIRJTRPUWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, also known as Dimebolin, is a chemical compound that has been extensively studied for its potential in treating various neurological disorders.

Mechanism of Action

The exact mechanism of action of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is not fully understood. However, it has been suggested that this compound can modulate several neurotransmitter systems, including cholinergic, glutamatergic, and dopaminergic systems. This compound can also enhance the expression of neurotrophic factors, which can promote neuronal survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inhibiting the formation of beta-amyloid plaques, and reducing neuroinflammation. This compound can also improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide in lab experiments is its neuroprotective properties, which can prevent or slow down the progression of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.

Future Directions

For research on N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide include investigating its potential in treating other neurological disorders, developing more potent derivatives, and determining the optimal dosage and administration in humans.

Synthesis Methods

The synthesis method of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide involves the reaction of 2,5-dimethylphenylmagnesium bromide with methylsulfonyl chloride, followed by the reaction with N-(1-phenylethyl)glycine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Several studies have shown that this compound has neuroprotective properties, which can prevent or slow down the progression of neurodegenerative diseases.

properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-10-11-15(2)18(12-14)21(25(4,23)24)13-19(22)20-16(3)17-8-6-5-7-9-17/h5-12,16H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXKIRJTRPUWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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